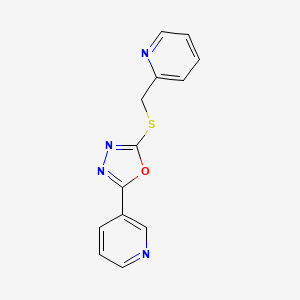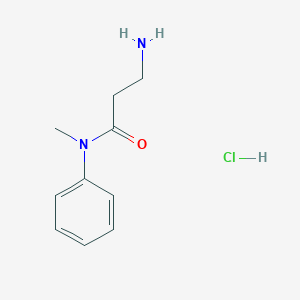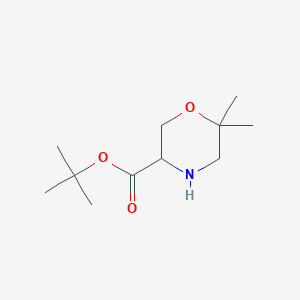
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a similar compound, “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (HB-UC-15)”, has been described . The general procedure involves dissolving a compound in dichloromethane, adding trimethylamine, and stirring for 30 minutes at room temperature. Then, 4-nitro benzoyl chloride is added and stirring is continued for 1 hour .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzamide (HB-UC-15)” include the reaction of (6-amino-3,4-dihydroquinolin-1 (2H)-yl) (phenyl)methanone with trialkylamine in dichloromethane, followed by the addition of 3,5-bis (trifluoromethyl)phenyl carboxylic acid chloride .Applications De Recherche Scientifique
1. Pharmacological Applications
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide and its derivatives have been explored in various pharmacological contexts. For instance, one study identified the human metabolites of a related compound, YM758, which is an inhibitor of the If current channel in the sinus node of the heart. This research helps in understanding the drug's metabolic pathways and its potential applications in treating conditions like stable angina and atrial fibrillation (Umehara et al., 2009). Additionally, fluorobenzamide derivatives containing thiazole and thiazolidine have shown promising antimicrobial properties (Desai et al., 2013).
2. Imaging and Diagnostic Applications
Certain fluorobenzamides, including those similar to this compound, have been utilized in imaging studies. For instance, N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide has been identified as a potential ligand for PET imaging of σ receptors (Shiue et al., 1997). This highlights its potential use in diagnosing and studying various neurological and oncological conditions.
3. Chemical Synthesis and Development
Several studies focus on the chemical synthesis and development of tetrahydroquinoline derivatives. For example, a practical and scalable synthetic route for YM758 monophosphate, a related compound, has been developed, showcasing the importance of these compounds in medicinal chemistry (Yoshida et al., 2014).
4. Biological Activity and Gene Expression
Tetrahydroquinoline ligands, including those similar to the subject compound, have been synthesized and evaluated for their ability to control gene expression in ecdysone responsive systems. This research indicates potential applications in regulating biological processes and could have implications in genetic research and therapy (Smith et al., 2003).
5. Anticancer Research
Derivatives of tetrahydroquinoline, like the compound , have been synthesized and evaluated as potential anticancer agents. This underscores the significance of these compounds in the development of new cancer treatments (Redda et al., 2010).
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBXWFSPRPHJHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide](/img/structure/B2704149.png)

![4-Amino-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2704151.png)
![Methyl 2-[(2-{[(4-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B2704152.png)
![3-(2,5-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2704154.png)
amino]thiophene-2-carboxamide](/img/structure/B2704155.png)
![N-(4-fluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2704157.png)



![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)
